N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation.
Mécanisme D'action
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy balance. Activation of PPARδ leads to increased fatty acid oxidation, which can improve endurance and reduce fat accumulation. It also has anti-inflammatory effects and can improve insulin sensitivity, making it a potential treatment for metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial function, which may contribute to its performance-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide has several advantages for use in lab experiments, including its ability to improve endurance and lipid metabolism in animal models. However, it also has limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide, including further investigation of its effects on metabolism and energy balance, as well as its potential use in treating metabolic and cardiovascular diseases. It may also be useful for studying the mechanisms of endurance and performance enhancement, and for developing new treatments for obesity and related disorders.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, as well as for its performance-enhancing effects in athletes. It has been shown to increase endurance and improve lipid metabolism in animal studies, and has also been investigated for its potential use in treating obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-3-5-11(6-4-10)15-13(18)12(17)14-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJMNFISZJAFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974625 | |
Record name | 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5920-09-2 | |
Record name | 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.